![molecular formula C9H12F3NO5 B2710642 Methyl 4-amino-2-oxabicyclo[2.1.1]hexane-1-carboxylate;2,2,2-trifluoroacetic acid CAS No. 2580210-30-4](/img/structure/B2710642.png)

Methyl 4-amino-2-oxabicyclo[2.1.1]hexane-1-carboxylate;2,2,2-trifluoroacetic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

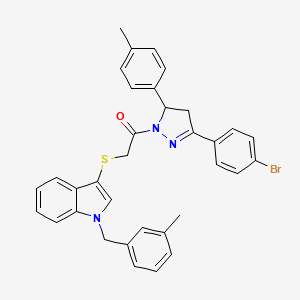

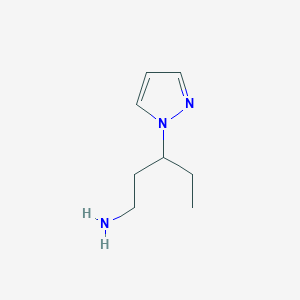

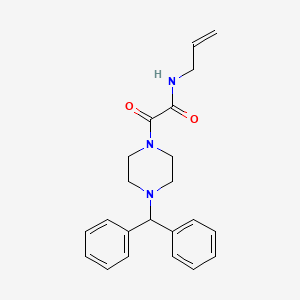

Methyl 4-amino-2-oxabicyclo[2.1.1]hexane-1-carboxylate;2,2,2-trifluoroacetic acid is a useful research compound. Its molecular formula is C9H12F3NO5 and its molecular weight is 271.192. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Asymmetric Synthesis and Catalysis

Methyl 4-amino-2-oxabicyclo[2.1.1]hexane-1-carboxylate and its derivatives have been explored in the realm of asymmetric synthesis, specifically in Aza-Diels-Alder reactions, which yield a variety of amino acid derivatives. These reactions, conducted in aqueous solution, have been shown to produce cycloadducts with high diastereoselectivity, demonstrating the compound's utility in synthesizing chiral building blocks for further chemical synthesis (Waldmann & Braun, 1991).

Heterocyclic Compound Synthesis

The compound plays a significant role in the synthesis of heterocyclic compounds. For instance, reactions involving substituted methyl 2,3,7-triazabicyclo[3.3.0]oct-3-ene-4-carboxylates and 1,2,7-triazaspiro[4.4]non-2-ene-3-carboxylates with iodinating agents demonstrate its versatility in generating various isomers, highlighting its application in creating complex molecular architectures (Molchanov et al., 2003).

Green Chemistry Applications

The compound has also been implicated in green chemistry applications, particularly in the synthesis of methyl 7-amino-4-oxo-5-phenyl-2-thioxo-2,3,4,5-tetrahydro-1H-pyrano[2,3-d]pyrimidine-6-carboxylates. This synthesis employs a one-pot, three-component condensation pathway that operates under microwave irradiation, using water as a solvent, which underscores its potential in environmentally friendly chemical synthesis processes (Bhat, Shalla, & Dongre, 2015).

Radiolabeling and Drug Discovery

In drug discovery, particularly in neuroprotective drug development, methyl 4-amino-2-oxabicyclo[2.1.1]hexane-1-carboxylate derivatives have been explored for their potential. One study focused on the radiolabeling and biodistribution of a derivative, emphasizing its capability to cross the blood-brain barrier and accumulate in specific brain regions, showcasing the compound's relevance in neuropharmacological research (Yu et al., 2003).

Modification and Ligand Development

The modification of substituents in the 2-azabicyclo[2.1.1]hexane ring system has provided insights into the development of potential nicotinic acetylcholine receptor ligands. Through successful nucleophilic substitution, novel derivatives with a broader range of functional groups have been synthesized, demonstrating the compound's utility in the development of bioactive molecules (Malpass et al., 2003).

作用機序

The target of action is typically a specific molecule or protein in the body that the drug interacts with. This could be a receptor, an enzyme, or a transporter protein .

Biochemical pathways refer to the series of chemical reactions that take place within a cell. A drug can affect these pathways by interacting with its target, leading to downstream effects .

Pharmacokinetics involves the absorption, distribution, metabolism, and excretion (ADME) of the drug. These properties can greatly impact the drug’s bioavailability, or the proportion of the drug that enters circulation and can have an active effect .

The result of action refers to the molecular and cellular effects of the drug’s action. This could involve changes in cell function, gene expression, or signal transduction .

The action environment refers to how environmental factors can influence the drug’s action, efficacy, and stability. This could include factors like temperature, pH, and the presence of other molecules .

特性

IUPAC Name |

methyl 4-amino-2-oxabicyclo[2.1.1]hexane-1-carboxylate;2,2,2-trifluoroacetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO3.C2HF3O2/c1-10-5(9)7-2-6(8,3-7)4-11-7;3-2(4,5)1(6)7/h2-4,8H2,1H3;(H,6,7) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTTZKJOEMQQAOD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C12CC(C1)(CO2)N.C(=O)(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12F3NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2,4-dichlorophenyl)-N'-{1-[(4-fluorophenyl)sulfonyl]-4-piperidinyl}urea](/img/structure/B2710563.png)

![3-(Benzenesulfonyl)-6-ethoxy-1-[(3-methylphenyl)methyl]-1,4-dihydroquinolin-4-one](/img/structure/B2710568.png)

![[4-(Methylsulfanyl)phenyl]methanethiol](/img/structure/B2710570.png)

![3-(benzo[d]thiazol-2-yl)-7-hydroxy-2-methyl-8-((3-methylpiperidin-1-yl)methyl)-4H-chromen-4-one](/img/structure/B2710571.png)

![1-[4-(2-furyl)-2-pyrimidinyl]-1H-pyrrole-2-carbaldehyde](/img/structure/B2710573.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-3-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)urea](/img/structure/B2710574.png)

![2-((7-(4-methoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B2710578.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[4-(1-methyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl)piperidin-1-yl]acetamide](/img/structure/B2710579.png)